XLogP3 Lipophilicity vs. (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane
The target compound's computed XLogP3 is 4.4 [1], indicating significantly higher lipophilicity compared to its closest saturated alkyl analog, (4-chloro-3,5-dimethylphenyl)(methyl)sulfane, which has a predicted XLogP3 of approximately 3.7 . This ~0.7 log unit difference corresponds to a roughly 5-fold increase in octanol-water partition coefficient, which directly impacts extraction efficiency, chromatographic retention, and in vitro assay behavior.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane: Predicted XLogP3 ≈ 3.7 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (approx. 5-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator value predicted using same method |
Why This Matters
This lipophilicity differential directly affects solubility, logD, and protein binding in biological assays, meaning the allyl-bearing compound cannot be used interchangeably with the methyl analog in any bioassay or formulation where drug-likeness is under evaluation.
- [1] PubChem. (2025). Compound Summary for CID 91655551: 1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene. National Center for Biotechnology Information. View Source
